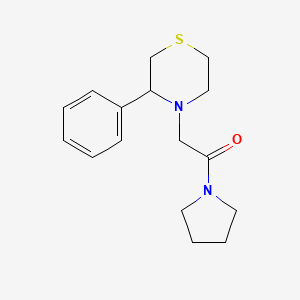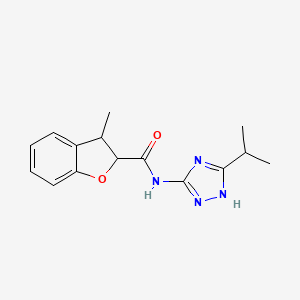![molecular formula C17H24F2N2O3 B7594360 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine is a naturally occurring nucleoside that plays an important role in many physiological processes, including regulation of cardiac function, neurotransmission, and inflammation. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues, and their activation has been implicated in various pathological conditions, such as epilepsy, Parkinson’s disease, and ischemia-reperfusion injury. DPCPX has been extensively studied as a tool compound to investigate the role of adenosine A1 receptors in these and other conditions.
Mechanism of Action
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea acts as a competitive antagonist of adenosine A1 receptors, which are G protein-coupled receptors that inhibit adenylate cyclase and reduce cyclic AMP levels in target cells. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues, and their activation has been implicated in various physiological and pathological processes. By blocking adenosine A1 receptors, this compound can modulate the release of neurotransmitters, cytokines, and other signaling molecules, and thereby affect a wide range of physiological functions.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and experimental conditions. Some of the effects of this compound include:
- Inhibition of cyclic AMP production: this compound can block the inhibitory effect of adenosine on adenylate cyclase, resulting in increased cyclic AMP levels in target cells.
- Modulation of neurotransmitter release: this compound can affect the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, by blocking adenosine A1 receptors on presynaptic terminals.
- Anti-inflammatory effects: this compound can reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1beta, by blocking adenosine A1 receptors on immune cells.
- Modulation of cardiac function: this compound can affect cardiac contractility and heart rate by blocking adenosine A1 receptors in the heart.
Advantages and Limitations for Lab Experiments
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has several advantages and limitations for use in lab experiments. Some of the advantages include:
- High potency and selectivity: this compound is a highly potent and selective antagonist of adenosine A1 receptors, which allows for precise modulation of receptor activity.
- Well-characterized pharmacology: this compound has been extensively studied in vitro and in vivo, and its pharmacological properties are well characterized.
- Commercial availability: this compound is commercially available from several suppliers, which makes it easy to obtain for lab experiments.
Some of the limitations of this compound include:
- Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
- Non-specific effects: this compound can have non-specific effects on other targets, such as adenosine A2 receptors, at high concentrations or in certain experimental conditions.
- Species differences: this compound may have different pharmacological properties in different species, which can limit its translational potential.
Future Directions
There are several future directions for research on 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea and adenosine A1 receptors. Some of the potential areas of investigation include:
- Development of new adenosine A1 receptor antagonists with improved pharmacological properties, such as increased solubility or selectivity.
- Investigation of the role of adenosine A1 receptors in other pathological conditions, such as Alzheimer’s disease, stroke, and traumatic brain injury.
- Elucidation of the molecular mechanisms underlying the effects of adenosine A1 receptor antagonists, including downstream signaling pathways and gene expression changes.
- Development of new therapeutic strategies based on the modulation of adenosine A1 receptor activity, such as combination therapies with other drugs or gene therapy approaches.
Synthesis Methods
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea can be synthesized by a multistep process starting from 2,6-difluorobenzylamine and 2-(oxolan-2-ylmethoxy)ethyl isocyanate. The key step involves the reaction of a protected intermediate with isobutyryl chloride to form the propan-2-yl side chain. The final product is obtained after deprotection and purification by chromatography. The synthesis of this compound has been optimized and scaled up for commercial production.
Scientific Research Applications
1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been used extensively in scientific research to investigate the physiological and pathological roles of adenosine A1 receptors. Some of the applications of this compound include:
- Neuroprotection: this compound has been shown to protect against neuronal damage in various models of ischemia and excitotoxicity. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can reduce the release of glutamate and other excitatory neurotransmitters.
- Epilepsy: this compound has been shown to have anticonvulsant properties in animal models of epilepsy. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can reduce the excitability of neurons and inhibit the spread of seizure activity.
- Parkinson’s disease: this compound has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson’s disease. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can enhance the release of dopamine and other neurotransmitters.
- Cardiovascular disease: this compound has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can reduce the release of inflammatory cytokines and improve myocardial oxygen supply.
properties
IUPAC Name |
1-[1-(2,6-difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O3/c1-12(10-14-15(18)5-2-6-16(14)19)21-17(22)20-7-9-23-11-13-4-3-8-24-13/h2,5-6,12-13H,3-4,7-11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQMKQOEISAQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1F)F)NC(=O)NCCOCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)



![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)